molecular formula C22H21N3O4 B2607775 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941884-83-9

1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide

Cat. No.: B2607775
CAS No.: 941884-83-9
M. Wt: 391.427
InChI Key: DATOXMSGIGLMOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and their chemical environments.


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes have demonstrated significant antituberculosis activity, highlighting the potential for various organic compounds in medical research, especially against Mycobacterium tuberculosis. The activity depends on the ligand environment, the organic groups attached to tin, and the compound's overall structure. Studies suggest that triorganotin(IV) complexes exhibit superior activity compared to diorganotin(IV) complexes, potentially due to differences in toxicity associated with the number of organic ligands attached to tin (Iqbal, Ali, & Shahzadi, 2015).

Stereochemistry and Pharmacological Profile

The stereochemistry of compounds like phenylpiracetam and its derivatives significantly influences their biological properties, including memory facilitation and cognitive function improvement. The preparation of enantiomerically pure compounds and the study of their biological activity underscore the importance of stereochemistry in developing more effective pharmacological agents (Veinberg et al., 2015).

Role of Lipid Oxidation and Maillard Reaction

Research into the formation of toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing reveals the complex interplay between lipid oxidation and Maillard reactions. Understanding these mechanisms is crucial for mitigating the formation of potentially carcinogenic compounds in processed foods (Zamora & Hidalgo, 2015).

Metabolism of Aspartyl Moiety in Aspartame

Studies on the metabolism of aspartame highlight the metabolic pathways of aspartate, showcasing the detailed bioconversion processes that occur with dietary components. This research is relevant to understanding the safety and metabolic effects of food additives and their components (Ranney & Oppermann, 1979).

Antitumor Activity of Imidazole Derivatives

The exploration of imidazole derivatives for antitumor activity illustrates the potential of organic compounds in cancer therapy. These compounds, including various derivatives of imidazole, have shown promising results in preclinical testing, suggesting a fruitful area for future drug development (Iradyan et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and computational investigations .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further exploration of its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-14-4-5-15(2)18(10-14)13-24-12-17(6-9-21(24)26)22(27)23-20-8-7-19(25(28)29)11-16(20)3/h4-12H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATOXMSGIGLMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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